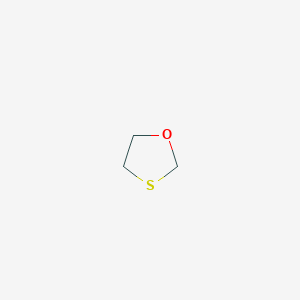

1,3-Oxathiolane

Descripción general

Descripción

1,3-Oxathiolane is an organosulfur compound with the molecular formula C₃H₆OS. It is a saturated five-membered heterocycle containing non-adjacent sulfur and oxygen atoms. This compound serves as the parent structure for numerous derivatives, some of which have significant biotechnological and pharmaceutical applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,3-Oxathiolane can be synthesized through the condensation of mercaptoethanol with formaldehyde, a method typical for the synthesis of thioacetals . This reaction involves the formation of a cyclic structure by the interaction of the hydroxyl group of mercaptoethanol with the aldehyde group of formaldehyde, followed by the incorporation of sulfur.

Industrial Production Methods: Industrial production methods for this compound derivatives often involve the selective N-glycosylation of carbohydrate precursors at the C-1 position. This approach allows for the simple modification of the compound and the production of nucleoside analogues .

Análisis De Reacciones Químicas

Types of Reactions: 1,3-Oxathiolane undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the oxathiolane ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.

Substitution: The hydrogen atoms in the oxathiolane ring can be substituted with various functional groups to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired derivative.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other sulfur-containing compounds.

Substitution: A wide range of functionalized oxathiolane derivatives.

Aplicaciones Científicas De Investigación

Nucleoside Analogues

1,3-Oxathiolane is primarily recognized for its application in the development of nucleoside analogues, which are crucial in antiviral therapies. One of the most notable compounds is lamivudine (3TC), a nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV and hepatitis B infections. The structural modification of ribonucleosides to incorporate a sulfur atom at the 3'-position enhances their antiviral activity while reducing toxicity compared to traditional nucleosides .

Key Findings:

- Lamivudine exhibits lower toxicity and higher efficacy against HIV-1 reverse transcriptase compared to other NRTIs .

- The presence of the oxathiolane ring in these analogues allows for effective incorporation into viral DNA, leading to chain termination during replication .

Synthesis Techniques

The synthesis of this compound and its derivatives has been extensively studied, with various methodologies developed over the years. These include:

Chemical Synthesis

Several synthetic strategies have been reported for constructing the this compound ring. Traditional methods often involve the modification of existing nucleosides or sugars through N-glycosylation processes . Recent advancements focus on stereoselective synthesis techniques that yield enantiomerically pure products.

Table 1: Synthesis Methods for this compound Nucleosides

Antiviral Activity

Research has demonstrated that this compound nucleosides possess enhanced antiviral properties. For instance, BCH-189 (also known as NGPB-21) has shown significant activity against HIV strains, outperforming traditional treatments like AZT (zidovudine) .

Study Highlights:

- In vitro studies indicated that BCH-189 effectively inhibits viral replication by competing with natural deoxynucleotides for incorporation into viral DNA .

- Comparative studies revealed that unnatural enantiomers of oxathiolane nucleosides exhibited higher biological activity than their natural counterparts .

Neurogenesis Research

In a different context, studies involving this compound derivatives have explored their effects on neurogenesis in models of epilepsy. Research indicated that certain oxathiolane compounds could enhance neurogenic processes when used alongside established antiepileptic drugs .

Mecanismo De Acción

The mechanism of action of 1,3-oxathiolane derivatives, particularly nucleoside analogues, involves the inhibition of viral reverse transcriptase. These compounds compete with natural nucleotides for incorporation into viral DNA, leading to chain termination and inhibition of viral replication . The molecular targets include viral reverse transcriptase and cellular DNA polymerase .

Comparación Con Compuestos Similares

1,2-Oxathiolane: Another oxathiolane derivative with a different ring structure.

1,3-Thiazolidine: A similar five-membered ring compound containing sulfur and nitrogen instead of sulfur and oxygen.

1,3-Dioxolane: A five-membered ring compound containing two oxygen atoms.

Uniqueness: 1,3-Oxathiolane is unique due to its specific ring structure and the presence of both sulfur and oxygen atoms, which confer distinct chemical properties and reactivity. Its derivatives, particularly nucleoside analogues, have significant pharmaceutical applications that are not shared by its structural analogues .

Actividad Biológica

1,3-Oxathiolane is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, particularly focusing on its role as a precursor in the synthesis of antiviral nucleosides and its antimicrobial potential.

Overview of this compound

This compound is characterized by a five-membered ring structure containing one sulfur and one oxygen atom. Its derivatives, particularly nucleoside analogues, have been extensively studied for their therapeutic applications, especially in the treatment of viral infections such as HIV and hepatitis B.

Biological Activities

-

Antiviral Activity :

- This compound nucleosides, such as Lamivudine (3TC), are classified as nucleoside reverse transcriptase inhibitors (NRTIs). These compounds inhibit the reverse transcriptase enzyme, crucial for viral replication. The triphosphate form of 3TC competes with natural deoxynucleotides for incorporation into viral DNA, leading to chain termination during DNA synthesis .

- Studies indicate that the unnatural enantiomer of 3TC exhibits higher anti-HIV activity and lower toxicity compared to its natural counterpart .

-

Antimicrobial Properties :

- Recent research has demonstrated that 1,3-oxathiolan-5-one derivatives possess significant antimicrobial activity against various bacterial strains. In studies screening these compounds against Gram-positive and Gram-negative bacteria, several derivatives showed promising results, particularly those with electron-withdrawing groups which enhanced their activity .

- For instance, compounds synthesized from 1,3-oxathiolan-5-one displayed notable efficacy against pathogens such as Escherichia coli and Staphylococcus aureus, indicating potential for development as new antimicrobial agents .

Table: Summary of Biological Activities of this compound Derivatives

| Compound | Activity Type | Target Pathogen/Virus | Observed Effect |

|---|---|---|---|

| Lamivudine (3TC) | Antiviral | HIV | Inhibits reverse transcriptase |

| FTC | Antiviral | HIV | Chain termination |

| 1,3-Oxathiolan-5-one | Antimicrobial | E. coli, S. aureus | Significant antibacterial activity |

| Various Derivatives | Antimicrobial | Klebsiella pneumoniae, C. albicans | Moderate to significant activity |

Research Insights

- A study highlighted that the phosphorylation of this compound nucleosides occurs in vivo and competes effectively with natural substrates for incorporation into viral DNA. This mechanism is critical in enhancing their antiviral efficacy .

- Another investigation focused on the synthesis of various oxathiolane derivatives using simple reagents and conditions that yielded high purity and yield. The synthesized compounds were subjected to antimicrobial screening, revealing that modifications in the chemical structure significantly influenced their biological activity .

Synthesis Challenges and Advances

The synthesis of this compound derivatives involves several challenges:

- Stereoselectivity : Achieving selective N-glycosylation during the formation of nucleoside analogues is crucial for enhancing biological activity.

- Enantiomer Separation : Efficient methods for separating enantiomers are necessary since different enantiomers can exhibit vastly different pharmacological profiles .

Recent advancements include the use of enzymatic methods for resolving racemic mixtures into pure enantiomers, which has shown promise in improving the pharmacological profiles of these compounds .

Propiedades

IUPAC Name |

1,3-oxathiolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6OS/c1-2-5-3-4-1/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJJSZTJGFCFNKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10175112 | |

| Record name | 1,3-Oxathiolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10175112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2094-97-5 | |

| Record name | 1,3-Oxathiolane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002094975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Oxathiolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10175112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.